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An In-depth Technical Guide to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and potential applications of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde.
This heterocyclic compound serves as a versatile intermediate in the synthesis of more
complex molecules with significant potential in medicinal chemistry and materials science.

Physicochemical Properties

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a substituted quinoline, a class of
compounds known for a wide range of biological activities.[1] The presence of a reactive
chlorine atom at the 2-position and a carbaldehyde group at the 3-position makes it a valuable
building block for synthesizing fused heterocyclic systems and other derivatives.[2][1][3][4]

Table 1: Core Physicochemical Data
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Property Value Source

CAS Number 68236-25-9 [51I6]1[7]

Molecular Formula C13H12CINO4 [5]61[7]

Molecular Weight 281.69 g/mol [5][6]
2-Chloro-5,6,7-

IUPAC Name trimethoxyquinoline-3- [7]
carbaldehyde

2-chloro-5,6,7-trimethoxy-3-
Synonyms o [7]
quinolinecarbaldehyde

Synthesis and Experimental Protocols

The most common and effective method for synthesizing 2-chloroquinoline-3-carbaldehydes is
the Vilsmeier-Haack reaction.[8][9] This reaction involves the formylation of an appropriate
acetanilide derivative using the Vilsmeier reagent, which is typically a mixture of phosphorus
oxychloride (POCIs) and N,N-dimethylformamide (DMF).[8]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on the synthesis of analogous 2-
chloroquinoline-3-carbaldehydes.[8][10][11]

Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride
(POCIs) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF) under constant stirring.

e Reaction: The corresponding 3,4,5-trimethoxyacetanilide is added portion-wise to the
prepared Vilsmeier reagent.

o Heating: The reaction mixture is then heated, typically at a temperature between 60-80 °C,
for several hours (e.g., 15-16 hours) to ensure the completion of the cyclization and
formylation.[8][11]

o Work-up: After cooling to room temperature, the mixture is carefully poured into crushed ice
water.
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« |solation: The resulting precipitate (the crude product) is collected by filtration, washed
thoroughly with water to remove impurities, and dried.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system, such as ethyl acetate or a petroleum ether/ethyl acetate mixture, to yield the
pure 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde.[10][12]
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Vilsmeier-Haack Synthesis Workflow.

Chemical Reactivity and Applications

The molecule possesses two primary reactive sites, making it a versatile precursor for a wide
array of derivatives. The reactions can be classified based on the functional group involved.[1]

[4]

o Aldehyde Group Reactions: The formyl group can undergo condensation, reduction, and
oxidation reactions to introduce new functionalities.

e Chloro Group Reactions: The chlorine atom is susceptible to nucleophilic substitution,
allowing for the introduction of various substituents like amines, thiols, or morpholine.

o Combined Reactions: Many synthetic strategies involve reactions at both the aldehyde and
chloro groups to construct complex fused heterocyclic systems.
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Key Reactive Sites and Pathways.

Biological Context and Potential Signhaling
Pathways
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Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities,
including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[2][1]
While specific biological data for 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is not
widely published, its structural analogs have shown significant activity. For instance, related
indolo[2,3-b]quinoline derivatives have been investigated as anticancer agents that modulate
critical cell signaling pathways.[13]

One such crucial pathway often implicated in cancer is the PI3BK/AKT/mTOR pathway, which
governs cell proliferation, survival, and growth. The development of inhibitors targeting this
pathway is a major focus in oncology drug discovery. The 2-chloroquinoline-3-carbaldehyde
scaffold provides a foundation for designing novel molecules that could potentially modulate
this pathway.
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Potential Modulation of the PIBK/AKT/mTOR Pathway.

Safety and Handling
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According to the Globally Harmonized System of Classification and Labelling of Chemicals
(GHS), this compound presents several hazards.[5]

o Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335). It is also harmful if inhaled (H332).[5]

» Precautionary Measures:
o Wear protective gloves, clothing, eye, and face protection (P280).[5]
o Use only outdoors or in a well-ventilated area (P271).[5]
o Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[5]

o In case of contact with eyes, rinse cautiously with water for several minutes
(P305+P351+P338).[5]

o If inhaled, remove the person to fresh air and keep comfortable for breathing
(P304+P340).[5]

o Store in a well-ventilated place and keep the container tightly closed (P403+P233).[5]

This compound is intended for research use only and is not for diagnostic or therapeutic use.[6]
A complete Safety Data Sheet (SDS) should be consulted before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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